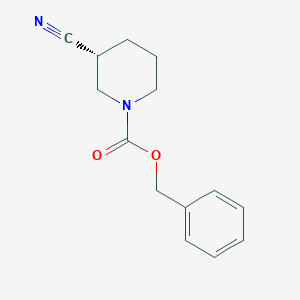

(R)-Benzyl 3-cyanopiperidine-1-carboxylate

Description

The study and application of molecules like (R)-Benzyl 3-cyanopiperidine-1-carboxylate are rooted in the demand for enantiomerically pure compounds, particularly in medicinal chemistry. The piperidine (B6355638) moiety is a frequently occurring structural motif in a vast number of pharmaceuticals and natural alkaloids. rsc.orgresearchgate.net The introduction of both a chiral center and a versatile functional group like the nitrile (cyano group) onto this scaffold provides synthetic chemists with a powerful tool for building sophisticated molecular architectures.

Table 1: Compound Properties

| Property | Value |

| IUPAC Name | (3R)-1-(benzyloxycarbonyl)-3-piperidinecarbonitrile |

| Molecular Formula | C₁₄H₁₆N₂O₂ nih.gov |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 1095909-77-7 |

| Appearance | White to off-white solid |

Chiral piperidine scaffolds are foundational elements in the synthesis of numerous biologically active compounds. thieme-connect.comresearchgate.net Their prevalence in approved drugs highlights their importance as "privileged scaffolds," structures that are capable of binding to a variety of biological targets. researchgate.netnih.govacs.org The development of efficient methods to create these structures with specific stereochemistry is a significant goal in organic synthesis. rsc.orgnih.gov

The cyano group adds another layer of synthetic utility to the chiral piperidine core. It serves as a versatile precursor that can be transformed into a range of other functional groups. For instance, the nitrile can be:

Reduced to a primary amine, which is a key functional group in many pharmaceuticals for forming amide bonds or acting as a basic center.

Hydrolyzed to a carboxylic acid, providing a handle for further modifications.

Converted into an aldehyde via reduction, enabling subsequent C-C bond-forming reactions. nih.gov

This versatility allows for the elaboration of the cyanopiperidine scaffold into more complex and functionally diverse molecules. The strategic placement of the cyano group at the 3-position of the piperidine ring is particularly relevant for the synthesis of various substituted piperidine derivatives that are of interest in drug discovery.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical in determining its biological function. nih.gov It is a well-established principle in pharmacology that different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit widely different activities and metabolic fates. nih.govnih.gov One enantiomer might be therapeutically active (the eutomer), while the other could be less active, inactive, or even responsible for adverse effects (the distomer). nih.gov

Consequently, the ability to synthesize a single, specific enantiomer of a drug is of paramount importance. This is where chiral building blocks like this compound become indispensable. By starting with a precursor that already possesses the desired stereochemistry at a key position, chemists can avoid the often difficult and inefficient separation of enantiomers later in the synthesis and ensure that the final product has the correct absolute configuration.

A pertinent example of the importance of the (R)-configuration at the 3-position of a piperidine ring is in the synthesis of certain dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. chemicalbook.comchemicalbook.com For instance, the synthesis of Linagliptin involves a key intermediate, (R)-N-Boc-3-aminopiperidine. chemicalbook.com this compound serves as a direct precursor to such amino derivatives through the reduction of its cyano group. The benzyl (B1604629) carbamate (B1207046) (Cbz) protecting group offers different deprotection conditions compared to the tert-butyloxycarbonyl (Boc) group, providing synthetic flexibility. The use of this specific (R)-enantiomer is crucial for achieving the desired pharmacological profile and potency in the final drug molecule. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

benzyl (3R)-3-cyanopiperidine-1-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2/t13-/m0/s1 |

InChI Key |

GTUBNUQWSDFBEE-ZDUSSCGKSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C#N |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Benzyl 3 Cyanopiperidine 1 Carboxylate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiopure compounds like (R)-Benzyl 3-cyanopiperidine-1-carboxylate, avoiding classical resolution techniques. These methods can be broadly categorized into catalyst-controlled and substrate-controlled processes.

The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine (B6355638) ring or the introduction of the nitrile group is a powerful and atom-economical strategy. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of asymmetric transformations. researchgate.netresearchgate.net Their bifunctional nature allows them to activate both the nucleophile and the electrophile, facilitating highly organized transition states. In the context of piperidine synthesis, CPAs can catalyze the intramolecular aza-Michael addition of an amine onto an α,β-unsaturated system to form the heterocyclic ring with high enantioselectivity. whiterose.ac.uk

The general mechanism involves the protonation of the Michael acceptor by the CPA, enhancing its electrophilicity. Simultaneously, the conjugate base of the CPA interacts with the amine nucleophile, orienting it for a stereoselective attack. This dual activation model is crucial for achieving high levels of stereocontrol. researchgate.netwhiterose.ac.uk The synthesis of substituted piperidines via CPA-catalyzed aza-Michael reactions has been established as a robust method, often requiring optimization of the catalyst, solvent, and temperature to achieve high yields and enantioselectivities. whiterose.ac.uk While a direct application to this compound is not extensively detailed, the principle can be applied to a suitably designed acyclic precursor, such as an N-protected aminopentenyl cyanide or a related Michael acceptor.

Table 1: Representative Chiral Phosphoric Acid (CPA) Catalysts

| Catalyst Type | Common Substituents (Ar) | Application |

|---|---|---|

| BINOL-derived | 3,5-(CF₃)₂C₆H₃, 2,4,6-(i-Pr)₃C₆H₂, Naphthyl | Asymmetric Michael Additions, Cyclizations |

| SPINOL-derived | Phenyl, 2,4,6-(i-Pr)₃C₆H₂ | Conjugate Additions |

This table presents common classes of CPA catalysts used in asymmetric synthesis; specific application to the target compound would require a custom-designed precursor.

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. For piperidine synthesis, key strategies involve iminium and enamine catalysis, which activate substrates towards stereoselective bond formation. These methods can be employed to construct highly functionalized pyrrolidines and piperidines. nih.gov

For instance, the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, proceeding through a chiral iminium ion intermediate, can establish a stereocenter that directs the subsequent formation of the piperidine ring. Alternatively, an organocatalytic Michael addition followed by a cascade reaction involving reductive amination or an aza-Michael reaction can yield highly enantioenriched piperidine scaffolds. nih.gov The choice of catalyst, often derived from proline or cinchona alkaloids, is critical for determining the stereochemical outcome. mdpi.com These strategies provide a versatile platform for accessing precursors to this compound.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering unparalleled efficiency and selectivity. nih.gov Several strategies are applicable to the synthesis of chiral piperidines.

One prominent method is the rhodium-catalyzed asymmetric reductive Heck reaction. This approach can be used to construct 3-substituted tetrahydropyridines from pyridine (B92270) precursors and boronic acids in high yield and excellent enantioselectivity. snnu.edu.cn The resulting tetrahydropyridine (B1245486) can then be reduced to the corresponding chiral piperidine. This three-step sequence, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn

Another innovative approach involves the copper-catalyzed enantioselective δ C-H cyanation of acyclic amines. nih.gov This method intercepts the classical Hofmann-Löffler-Freytag (HLF) reaction pathway. A chiral copper catalyst facilitates an N-centered radical relay mechanism, leading to a regio- and enantioselective C-H cyanation at the δ-position. The resulting δ-amino nitriles are direct precursors to chiral piperidines, effectively forming the ring in a (5+1) disconnection. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Methods for Chiral Piperidine Synthesis

| Method | Metal/Ligand | Substrate Type | Product | Key Features |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rh / Chiral Diene | Phenyl pyridine-1(2H)-carboxylate + Arylboronic acid | 3-Aryl-tetrahydropyridine | High yield and enantioselectivity (>99% ee) snnu.edu.cn |

| δ C-H Cyanation | Cu / Chiral Bisoxazoline | Acyclic Amine | δ-Amino Nitrile | Direct conversion to chiral piperidines nih.gov |

The use of a chiral auxiliary involves covalently attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. This strategy creates diastereomeric products that can often be separated by standard purification techniques like chromatography. whiterose.ac.uk

For the synthesis of chiral piperidines, auxiliaries such as (1S,2S)-(+)-pseudoephedrine or tert-butanesulfinamide (Ellman's auxiliary) have proven effective. whiterose.ac.uknih.gov For example, an acyclic precursor can be attached to a chiral auxiliary. Subsequent cyclization, such as an intramolecular Michael addition, is then directed by the auxiliary to favor one diastereomer. whiterose.ac.ukosi.lv The stereocontrol arises from the steric hindrance imposed by the auxiliary, which blocks one face of the reactive intermediate, forcing the reaction to occur on the opposite face. Once the piperidine ring is formed with the desired relative stereochemistry, the auxiliary is cleaved to yield the enantioenriched product. beilstein-journals.org

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application | Removal Conditions |

|---|---|---|---|

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation | Hydrolysis (acidic or basic) |

| Evans' Oxazolidinones | Oxazolidinone | Aldol, alkylation, acylation reactions | Hydrolysis, reduction |

Direct enantioselective cyanation provides a highly efficient route to chiral nitriles. Benzylic nitriles, in particular, are valuable synthetic intermediates. caltech.edu A key development in this area is the copper-catalyzed radical relay for the enantioselective cyanation of C(sp³)–H bonds. nih.gov

This methodology generates an achiral radical intermediate via hydrogen-atom abstraction. This radical then reacts with a chiral copper(II)-cyanide complex. The stereochemistry of the final C-CN bond is determined during the reductive elimination step from a copper(III) intermediate, which is controlled by the chiral ligand on the copper catalyst. nih.gov This approach has been successfully applied to a range of substrates with high enantioselectivity (typically 90-99% ee). nih.gov

As mentioned previously, a particularly relevant advancement is the enantioselective δ C-H cyanation of acyclic amines, which directly produces δ-amino nitriles, the immediate precursors for chiral piperidines. nih.gov This reaction interrupts a radical relay mechanism using a chiral copper catalyst, thereby forming a C-C bond with high enantiocontrol. This method represents a state-of-the-art strategy for accessing molecules with the (R)-3-cyanopiperidine scaffold. nih.gov

Enantioselective Cyanation Methodologies

Multicomponent Reaction (MCR) Strategies for Piperidine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. nih.govajchem-a.com These reactions allow for the rapid construction of complex molecules, such as highly substituted piperidines, from simple starting materials in a one-pot fashion. researchgate.net

The Strecker synthesis is a classic MCR that produces α-amino nitriles from an aldehyde or ketone, ammonia (B1221849) or a primary amine, and a cyanide source. nih.gov The resulting α-amino nitrile is a valuable intermediate that can be hydrolyzed to form an α-amino acid. Asymmetric variants of the Strecker reaction, using chiral catalysts, can produce enantioenriched α-amino nitriles with high selectivity. nih.govrsc.org

In the context of piperidine synthesis, a Strecker-type reaction can be envisioned as a key step in building a precursor for subsequent cyclization. For example, a bifunctional starting material containing an aldehyde and a latent amine could undergo an intramolecular Strecker reaction. More commonly, an intermolecular Strecker reaction provides an α-amino nitrile which is then elaborated and cyclized. A diastereoselective nitro-Mannich reaction, which is conceptually related, has been used to control the stereochemistry of precursors that are then reductively cyclized to form highly functionalized piperidines with multiple contiguous stereocenters. researchgate.net

The Povarov reaction is a powerful acid-catalyzed [4+2] cycloaddition of an N-arylimine with an electron-rich alkene to form tetrahydroquinolines. organic-chemistry.org The intramolecular version of this reaction is particularly useful for constructing fused N-heterocyclic systems, including those containing a piperidine ring. nih.gov In a typical intramolecular Povarov reaction, an amine and an aldehyde are condensed to form an imine in situ. This intermediate contains a tethered dienophile (an alkene or alkyne), which then undergoes cycloaddition with the aromatic ring of the amine component. This strategy allows for the creation of complex, polycyclic skeletons in a single step. nih.gov

Other cascade cycloadditions have also been employed for piperidine synthesis. These reactions often involve the generation of a reactive intermediate that undergoes a series of transformations, including cyclization, to build the heterocyclic ring. nih.gov For example, palladium-catalyzed cascade reactions of aziridines have been shown to produce complex, stereodefined tetracyclic amines in a single step through a diverted Tsuji–Trost sequence followed by an intramolecular Diels–Alder reaction. nih.gov These advanced cycloaddition and cascade strategies offer efficient pathways to sp³-rich, three-dimensional piperidine scaffolds from simple, readily available starting materials. nih.govyoutube.com

Strategic Precursor Utilization and Derivatization Approaches

The synthesis of enantiomerically pure this compound can be approached from various precursors, each requiring a unique set of strategic transformations. The methodologies discussed herein highlight the chemical versatility of the piperidine ring and the advanced techniques employed to install and control the desired stereochemistry at the C3 position.

Synthesis from Substituted Piperidones (e.g., 1-Cbz-4-Piperidone)

While the provided example is 1-Cbz-4-piperidone, a more chemically direct and feasible approach to a 3-substituted piperidine originates from the corresponding 3-keto isomer, 1-Cbz-3-piperidone. This precursor allows for direct functionalization at the desired C3 position. The synthesis of 1-Cbz-3-piperidone can be achieved from 3-hydroxypiperidine (B146073) through a two-step process involving N-protection with a carboxybenzyl (Cbz) group, followed by oxidation (e.g., Swern or TEMPO-based oxidation) of the secondary alcohol to the ketone.

Once the 1-Cbz-3-piperidone is obtained, a viable pathway to the target (R)-3-cyano derivative involves a three-step sequence:

Cyanohydrin Formation: The ketone is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding 3-hydroxy-3-cyano piperidine intermediate (a cyanohydrin).

Dehydration: The tertiary alcohol of the cyanohydrin is eliminated to introduce a double bond within the piperidine ring, yielding an unsaturated nitrile, Benzyl (B1604629) 5-cyano-1,2,3,4-tetrahydropyridine-1-carboxylate.

Asymmetric Hydrogenation: The final and key step is the enantioselective hydrogenation of the double bond. This is accomplished using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP), which directs the addition of hydrogen to one face of the molecule, selectively forming the desired (R)-enantiomer.

| Step | Reaction | Key Reagents and Conditions | Intermediate Product |

| 1 | Cyanohydrin Formation | 1-Cbz-3-piperidone, Trimethylsilyl cyanide (TMSCN), ZnI₂ (cat.) | Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate |

| 2 | Dehydration | Phosphoryl chloride (POCl₃), Pyridine | Benzyl 5-cyano-1,2,3,4-tetrahydropyridine-1-carboxylate |

| 3 | Asymmetric Hydrogenation | H₂, Chiral Rhodium or Ruthenium catalyst (e.g., Rh/(R)-BINAP) | This compound |

Derivations from Functionalized Piperidine Intermediates (e.g., (R)-Benzyl 3-hydroxypiperidine-1-carboxylate)

A highly effective and stereospecific strategy involves the chemical conversion of a pre-existing chiral center. Using an enantiomerically pure precursor like (R)-Benzyl 3-hydroxypiperidine-1-carboxylate allows for the direct conversion of the hydroxyl group to a cyano group. This transformation is typically achieved via nucleophilic substitution, which proceeds with an inversion of stereochemistry at the reaction center. Therefore, to obtain the (R)-cyano product, the synthesis must commence with the (S)-hydroxy precursor. However, adhering to the specified precursor, the derivatization of (R)-Benzyl 3-hydroxypiperidine-1-carboxylate leads to the (S)-cyano product.

Two common methods for this conversion are:

Two-Step Mesylation/Cyanation: The hydroxyl group is first activated by converting it into a better leaving group. This is done by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. The resulting mesylate or tosylate intermediate is then subjected to nucleophilic attack by a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO. This SN2 reaction displaces the leaving group and forms the nitrile with an inversion of the stereocenter.

Mitsunobu Reaction: This one-pot reaction allows for the direct conversion of the alcohol to the nitrile with the requisite inversion of stereochemistry. tcichemicals.com The reaction involves treating the alcohol with triphenylphosphine (B44618) (TPP), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a cyanide source like acetone (B3395972) cyanohydrin or zinc cyanide. tcichemicals.comorganic-chemistry.org The Mitsunobu reaction is known for its mild conditions and high stereoselectivity.

| Method | Key Reagents and Conditions | Stereochemical Outcome (from R-alcohol) |

| Mesylation/Cyanation | 1) Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) in CH₂Cl₂. 2) Sodium cyanide (NaCN) in DMSO. | Inversion of configuration (yields S-nitrile). |

| Mitsunobu Reaction | Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD), Acetone cyanohydrin. | Inversion of configuration (yields S-nitrile). |

Chemical Reactivity and Transformation Chemistry of R Benzyl 3 Cyanopiperidine 1 Carboxylate

Selective Functional Group Transformations

The nitrile and carbamate (B1207046) groups of (R)-benzyl 3-cyanopiperidine-1-carboxylate can be independently manipulated to yield a range of derivatives.

Nitrile Group Reductions (e.g., to amines, aldehydes)

The electron-withdrawing nature of the nitrile group makes its carbon atom electrophilic and susceptible to reduction by various hydride reagents. The outcome of the reduction can be controlled to yield either a primary amine or an aldehyde.

Reduction to Amines:

Complete reduction of the nitrile group affords the corresponding primary amine, (R)-benzyl 3-(aminomethyl)piperidine-1-carboxylate. This transformation is a crucial step in the synthesis of various biologically active molecules. A common and effective method for this conversion is catalytic hydrogenation.

| Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| H₂ (gas), Raney Nickel | Methanol | Room Temperature, atmospheric pressure | (R)-benzyl 3-(aminomethyl)piperidine-1-carboxylate | High |

| H₂ (gas), Pd/C | Ethanol | Room Temperature, atmospheric pressure | (R)-benzyl 3-(aminomethyl)piperidine-1-carboxylate | High |

This table presents common conditions for the reduction of nitriles to primary amines.

Reduction to Aldehydes:

Partial reduction of the nitrile to an aldehyde, yielding (R)-benzyl 3-formylpiperidine-1-carboxylate, requires milder and more controlled reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a reagent of choice for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The intermediate imine formed upon addition of one equivalent of hydride is stable at low temperatures and is hydrolyzed to the aldehyde during aqueous workup.

| Reagent | Solvent | Temperature | Product |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane | -78 °C to 0 °C | (R)-benzyl 3-formylpiperidine-1-carboxylate |

This table outlines a typical procedure for the partial reduction of a nitrile to an aldehyde.

Nitrile Hydrolysis and Amidation Reactions

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. The reaction can often be stopped at the amide stage, providing (R)-benzyl 3-carbamoylpiperidine-1-carboxylate, by using carefully controlled conditions.

Hydrolysis to the amide is a valuable transformation as amides are important functional groups in many pharmaceutical compounds. This conversion can be achieved using a variety of methods, including acid-catalyzed hydration or with certain metal catalysts. For instance, treatment with concentrated sulfuric or phosphoric acid at controlled temperatures can favor the formation of the primary amide.

| Reagent | Solvent | Conditions | Product |

| Concentrated H₂SO₄ | Water | Moderate heat | (R)-benzyl 3-carbamoylpiperidine-1-carboxylate |

| MnO₂ | Water | Reflux | (R)-benzyl 3-carbamoylpiperidine-1-carboxylate |

This table presents general conditions for the hydrolysis of nitriles to amides.

Carbamate Cleavage and Post-Synthetic Modifications

The benzyl (B1604629) carbamate (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by hydrogenolysis. Cleavage of the Cbz group in this compound yields the secondary amine, (R)-piperidine-3-carbonitrile, which can then undergo further functionalization at the nitrogen atom.

Catalytic transfer hydrogenation is a particularly mild and efficient method for Cbz deprotection. This technique avoids the use of gaseous hydrogen and high pressures. Ammonium formate (B1220265) is a common hydrogen donor in these reactions.

| Catalyst | Hydrogen Donor | Solvent | Conditions | Product |

| 10% Pd/C | Ammonium formate | Methanol or Ethanol | Room temperature to reflux | (R)-piperidine-3-carbonitrile |

| 10% Pd/C | Formic acid | Methanol | Room temperature | (R)-piperidine-3-carbonitrile |

This table details common methods for the deprotection of benzyl carbamates via catalytic transfer hydrogenation.

Once deprotected, the resulting piperidine (B6355638) nitrogen can be readily acylated or alkylated to introduce a wide variety of substituents, significantly expanding the molecular diversity accessible from the parent compound.

Ring-Based Chemical Modifications and Derivatization

While the piperidine ring is a saturated and generally unreactive scaffold, the presence of the cyano group allows for some chemical modifications.

Electrophilic and Nucleophilic Substitutions on the Piperidine Ring

The saturated carbocyclic nature of the piperidine ring in this compound makes it generally unreactive towards classical electrophilic substitution reactions that are characteristic of aromatic systems. The high pKa of the C-H bonds of the ring prevents deprotonation under normal conditions, thus limiting reactions with electrophiles.

Nucleophilic substitution reactions on the piperidine ring are also uncommon as they would require the presence of a suitable leaving group, which is absent in the parent molecule. Such transformations would necessitate prior functionalization of the ring, for instance, through radical halogenation or other C-H activation strategies, to introduce a handle for substitution. However, such modifications on this specific substrate are not widely reported in the literature.

Alkylation and Acylation of the Piperidine Nitrogen and Carbon Atoms

Reactivity of the Piperidine Nitrogen:

The nitrogen atom in this compound is part of a carbamate linkage. The delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly reduces its nucleophilicity. Consequently, direct alkylation or acylation at the nitrogen atom is generally not feasible under standard conditions without prior cleavage of the carbamate group as described in section 3.1.3.

Reactivity of the Carbon Atoms:

The carbon atom alpha to the nitrile group (C-3) is activated due to the electron-withdrawing nature of the cyano group, which increases the acidity of the attached proton. This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles in alkylation and acylation reactions.

Alkylation:

Treatment of N-protected 3-cyanopiperidines with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures generates an enolate-like intermediate that can be trapped with an alkyl halide. This provides a route to C-3 substituted piperidine derivatives.

| Base | Electrophile | Solvent | Temperature | Product |

| Lithium diisopropylamide (LDA) | Alkyl halide (e.g., CH₃I) | Tetrahydrofuran (THF) | -78 °C | (R)-benzyl 3-cyano-3-alkylpiperidine-1-carboxylate |

This table illustrates a general procedure for the alkylation of the carbon alpha to a nitrile group.

Acylation:

Similarly, the carbanion generated at the C-3 position can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group. This reaction provides access to β-keto nitrile derivatives, which are valuable synthetic intermediates. The reaction conditions are similar to those used for alkylation, employing a strong base at low temperature.

| Base | Electrophile | Solvent | Temperature | Product |

| Lithium diisopropylamide (LDA) | Acyl chloride (e.g., CH₃COCl) | Tetrahydrofuran (THF) | -78 °C | (R)-benzyl 3-acyl-3-cyanopiperidine-1-carboxylate |

This table outlines a general procedure for the acylation of the carbon alpha to a nitrile group.

Introduction of Spirocenters

The creation of spirocyclic structures from piperidine scaffolds is a significant endeavor in medicinal chemistry, aiming to introduce three-dimensional complexity. For this compound, the introduction of a spirocenter could theoretically be achieved through functionalization at the C4 position, adjacent to the cyano group. One potential, though not explicitly reported, strategy involves the deprotonation of the C4 position followed by alkylation with a bifunctional electrophile. This would be followed by an intramolecular cyclization to form the spiro-ring.

Rhodium(III)-catalyzed C–H activation and spiroannulation have been demonstrated for the synthesis of spirocyclic isoindole N-oxides and isobenzofuranones. rsc.org While this has not been specifically applied to this compound, it represents a potential avenue for the introduction of spirocenters. Another approach could be an asymmetric [3+2] spiroannulation reaction, which has been used to create chiral spiro[cyclopentadiene-pyrazolone] scaffolds. rsc.org

| Potential Reaction | Reagents and Conditions | Expected Outcome |

| Alkylation and Intramolecular Cyclization | 1. Strong base (e.g., LDA) 2. Dihaloalkane 3. Cyclization catalyst/conditions | Formation of a spirocyclic piperidine derivative |

| Rh(III)-catalyzed Spiroannulation | Rh(III) catalyst, oxidant, coupling partner | Direct formation of a spirocycle at a C-H bond |

| Asymmetric [3+2] Spiroannulation | Tertiary amine catalyst, suitable reaction partner | Chiral spirocyclic piperidine derivative |

Intramolecular Cyclization and Rearrangement Processes

Construction of Fused and Bridged Piperidine Systems

The synthesis of fused and bridged piperidine systems from this compound would likely involve the transformation of the cyano group into a reactive intermediate capable of intramolecular cyclization. For instance, reduction of the nitrile to a primary amine, followed by the introduction of a suitable tether and subsequent cyclization, could lead to fused bicyclic systems.

The construction of bridged piperidines often involves more complex synthetic strategies, such as C-H bond insertion reactions. beilstein-journals.org While not directly reported for this specific substrate, the generation of a carbene or nitrene from a functionalized derivative of this compound could potentially lead to the formation of a bridged structure through an intramolecular C-H insertion. The synthesis of bridged piperazine (B1678402) derivatives has been achieved through various strategies, including the cyclization of piperazine-2,6-diones with dielectrophiles, which could serve as an inspirational approach. nih.govresearchgate.net

Stereoselective Spiroannulation Reactions

Stereoselective spiroannulation reactions are crucial for the synthesis of complex, chirally-defined molecules. In the context of this compound, the existing stereocenter at C3 could direct the stereochemical outcome of a spiroannulation reaction. For example, an intramolecular reaction initiated at a position proximal to the chiral center would likely proceed with a degree of diastereoselectivity, influenced by the steric and electronic properties of the (R)-configured substituent.

Methodologies such as enantioselective C-H activation/spiroannulation using Rh(III)-Cpx catalysts have been reported to produce spiropyrazolones with high enantioselectivity. mpg.de The application of such a catalytic system to a derivative of this compound could potentially lead to a stereoselective spiroannulation, where the catalyst and the inherent chirality of the substrate work in concert to control the stereochemistry of the newly formed spirocenter.

Reaction Mechanisms and Pathways

Investigation of Radical Reactions and Charge-Transfer Complexes

The investigation of radical reactions involving this compound is an area with limited specific literature. However, general principles of radical chemistry can be applied. For instance, a free-radical intramolecular cyclization approach has been successfully used to synthesize polyheterocycles containing pyrrole (B145914) and pyridine (B92270) rings from o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org A similar strategy, if applied to a suitably functionalized derivative of this compound, could potentially lead to novel fused heterocyclic systems. The self-reaction of benzyl radicals to form anthracene (B1667546) has been shown to proceed through unconventional excited-state dynamics, highlighting the complexity of radical pathways. nih.gov

Charge-transfer (CT) complexes are formed between electron donor and electron acceptor molecules. Piperidine itself is known to act as an electron donor and form CT complexes with various acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). arabjchem.orgnih.govmdpi.comscienceopen.comresearchgate.net It is plausible that this compound, containing the electron-rich piperidine nitrogen, could also form CT complexes. The electronic properties of the benzoylcarbonyl protecting group and the cyano substituent would influence the electron-donating ability of the piperidine nitrogen and thus the stability and spectroscopic properties of any resulting CT complex.

Stereochemical Course of Reactions

Detailed experimental studies specifically elucidating the stereochemical course of reactions at the C3 position of This compound are not extensively documented in publicly available scientific literature. The chiral center at the 3-position, being adjacent to a nitrile group, presents the potential for epimerization under certain reaction conditions, particularly those involving strong bases or high temperatures, which could facilitate the formation of a planar carbanion intermediate. However, without specific research data, any discussion on the stereochemical outcome of reactions such as nitrile reduction, hydrolysis, or alkylation at the alpha-carbon remains speculative.

In the broader context of piperidine chemistry, the stereochemical integrity of a chiral center is highly dependent on the reaction mechanism. For instance, nucleophilic substitution reactions at the C3 position could proceed via an S(_N)2 mechanism, which would lead to an inversion of the stereochemistry, or an S(_N)1 mechanism, which would likely result in racemization. The choice of reagents, solvents, and reaction temperature plays a crucial role in dictating the operative pathway.

Similarly, reactions involving the transformation of the nitrile group, such as reduction to an amine or hydrolysis to a carboxylic acid, are generally not expected to directly affect the stereocenter at C3. However, the conditions employed for these transformations must be carefully selected to avoid unintended side reactions, such as base-catalyzed epimerization.

Synthetic Utility and Applications As a Chiral Building Block

Foundation for Asymmetric Synthesis of Complex Molecules

The fixed (R)-configuration at the 3-position of the piperidine (B6355638) ring makes (R)-benzyl 3-cyanopiperidine-1-carboxylate an excellent starting point for asymmetric synthesis. This allows chemists to construct intricate molecular architectures with precise control over the stereochemistry of the final product. Chiral building blocks like this are fundamental in creating enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. The use of such intermediates circumvents the need for challenging chiral separations or complex asymmetric catalytic steps later in a synthetic sequence.

Construction of Advanced Nitrogen Heterocycles

Nitrogen heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. nih.gov this compound serves as a robust platform for the elaboration of more complex heterocyclic systems.

Spiropiperidines, which feature a spirocyclic center involving the piperidine ring, are increasingly recognized for their therapeutic potential, as the rigid spiro-scaffold can enhance binding to biological targets. bepls.com A significant application of this compound is in the diastereoselective synthesis of novel spiropiperidine scaffolds. nih.gov One established methodology involves an intramolecular cyclization where the nitrile group is attacked by an organolithium species, generated elsewhere on a side chain attached to the piperidine nitrogen. nih.govresearchgate.net This strategy effectively constructs the spirocyclic core, a structure found in various naturally occurring alkaloids. nih.gov

The versatility of this approach allows for the creation of diverse spiropiperidine architectures, which are valuable in drug discovery programs. bepls.combeilstein-journals.org For instance, substituted piperidine derivatives containing a spirocyclic ring have shown a wide range of therapeutic effects, including acting as antibacterial agents and enzyme inhibitors. beilstein-journals.org

| Starting Material Class | Key Reaction Type | Scaffold Feature | Reference |

|---|---|---|---|

| N-Substituted (R)-3-Cyanopiperidines | Intramolecular nitrile attack by an organolithium species | Construction of the spiro-center | nih.gov |

| Piperidine derivatives | Condensation with a second key intermediate | Spirocyclic ring on the piperidine moiety | beilstein-journals.org |

| Acyclic precursors | Asymmetric intramolecular aza-Michael cyclisations | Enantioenriched 3-spiropiperidines | whiterose.ac.uk |

The piperidine ring is one of the most important synthetic fragments in drug design. researchgate.net this compound is a precursor for a variety of substituted piperidine derivatives. The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, while the nitrogen can be deprotected and further functionalized. This flexibility allows for the synthesis of libraries of compounds for screening purposes. For example, multi-step routes have been developed to synthesize enantiomerically pure 3-amino substituted piperidines from chiral precursors. niscpr.res.in These derivatives are key structural features in numerous biologically active compounds and approved pharmaceutical drugs. niscpr.res.in

Beyond simple substitution, the cyanopiperidine moiety is instrumental in constructing novel and complex ring systems. The intramolecular cyclization strategy used for spiropiperidines is a prime example of building new rings fused at a single atom. nih.gov Furthermore, the nitrile group can participate in cycloaddition reactions or can be used as a handle to initiate the formation of condensed bicyclic or polycyclic systems. For instance, the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin involved the creation of a spirocyclic moiety on the piperidine ring, demonstrating how this building block can be used to access innovative chemical space. beilstein-journals.org

Precursor in Medicinal Chemistry Research

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of therapeutic agents. nih.gov Its ability to adopt specific conformations allows for optimal interactions with biological targets. This compound, by providing a stereochemically defined piperidine core, is a valuable precursor in the synthesis of potential new drugs.

A critical application of this compound is its conversion to (R)-3-aminopiperidine. This transformation, typically achieved through the reduction of the nitrile group, yields a chiral intermediate that is a cornerstone for several modern pharmaceuticals. google.com

Notably, (R)-3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. google.com Prominent examples include Alogliptin and Linagliptin. beilstein-journals.orggoogle.com The synthesis of these complex molecules relies on the enantiopurity of the aminopiperidine fragment to ensure the correct stereochemistry for potent and selective enzyme inhibition. nih.gov For example, several 3-methyl-3,7-dihydro-purine-2,6-dione derivatives incorporating the (R)-3-aminopiperidin-1-yl moiety have been synthesized and shown to have potent inhibitory activities against DPP-IV. nih.gov

| Target Drug/Class | Key Intermediate | Therapeutic Area | Reference |

|---|---|---|---|

| Alogliptin | (R)-3-Aminopiperidine | Type 2 Diabetes (DPP-IV Inhibitor) | beilstein-journals.orggoogle.com |

| Linagliptin | (R)-3-Aminopiperidine | Type 2 Diabetes (DPP-IV Inhibitor) | google.com |

| Tofacitinib (CP-690550) | cis-(3R,4R)-4-methyl-3-(methylamino)piperidine | Rheumatoid Arthritis (JAK Inhibitor) | researchgate.net |

The utility of this chiral building block extends to other therapeutic areas as well. For instance, a derivative, cis-(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino) piperidine, is a key intermediate for the synthesis of Tofacitinib, a potent protein kinase inhibitor used in the treatment of rheumatoid arthritis. researchgate.net The asymmetric synthesis of this intermediate highlights the importance of starting with stereochemically defined piperidines to build complex pharmaceutical agents. researchgate.net

Development of Ligands for Specific Receptor Modulation

The (R)-piperidine scaffold, derived from this compound, is a key structural motif in the design of ligands for various receptors, particularly sigma receptors (σR). nih.gov Sigma receptors, which are classified into σ1 and σ2 subtypes, are involved in numerous cellular functions and are considered important targets for therapeutic intervention in neurological disorders and cancer. nih.govnih.gov

Researchers have designed and synthesized series of piperidine-based derivatives as selective sigma receptor ligands with potential analgesic activity. unict.it For instance, N-benzylpiperidine derivatives have been explored for their affinity to σ1 receptors. unict.it The design of these ligands often involves maintaining the core piperidine structure while modifying substituents to enhance affinity and selectivity. units.it Molecular modeling studies are frequently employed to understand the binding interactions of these piperidine-containing ligands within the receptor's binding pocket. unict.itunits.it

In one line of research, a series of piperidine and piperazine-based derivatives were developed as selective sigma receptor ligands. unict.it The benzyl (B1604629) derivative 12a (AD353) from this series demonstrated a sub-nanomolar affinity for the σ1 receptor and complete selectivity over the σ2 subtype. unict.it This highlights the utility of the piperidine scaffold in achieving high target specificity. The development of such selective ligands is crucial for creating therapeutics for conditions like neuropathic pain, where σ1 receptor antagonists have shown promise. nih.govunict.it

| Compound Series | Target Receptor | Key Structural Feature | Notable Finding |

|---|---|---|---|

| Piperidine and Piperazine (B1678402) Derivatives | Sigma-1 (σ1) and Sigma-2 (σ2) unict.it | Benzylpiperidine scaffold unict.it | Compound 12a showed sub-nanomolar affinity for σ1 and high selectivity over σ2. unict.it |

| Piperidine-4-carboxamide Derivatives | Sigma-1 (σ1) units.it | N-p-chlorobenzylpiperidine-4-carboxamide scaffold units.it | Derivatives with a 3,4-dihydroisoquinoline (B110456) moiety showed high affinity (Ki = 8.0 nM) and selectivity. units.it |

| Benzylpiperazine Derivatives | Sigma-1 (σ1) nih.gov | 4-methoxybenzylpiperazinyl moiety nih.gov | Compound 15 showed high σ1 affinity (Ki = 1.6 nM) and significant selectivity (Ki σ2/Ki σ1= 886). nih.gov |

Preparation of Potential Enzyme Inhibitors

The chiral piperidine framework derived from this compound is a cornerstone in the synthesis of various enzyme inhibitors. The cyano group is a versatile precursor, often reduced to an amine, which then serves as a key interaction point with the target enzyme's active site.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application of this chiral building block is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are a class of oral anti-diabetic drugs. nih.gov DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating insulin (B600854) secretion. oatext.comnih.gov By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to better glucose control. nih.govresearchgate.net

The synthesis of many potent DPP-IV inhibitors incorporates a 3-aminopiperidine moiety, which is readily prepared from this compound. This (R)-3-aminopiperidine fragment is a key component of several "gliptins". For example, a series of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing an 8-(3-(R)-aminopiperidin-1-yl) group were synthesized and showed potent inhibitory activities against DPP-IV. nih.gov One compound from this series exhibited an IC50 value of 36 nM, comparable to the well-known inhibitor Sitagliptin (IC50 = 16 nM). nih.gov The stereochemistry at the 3-position of the piperidine ring is often critical for high-potency inhibition.

HIV-1 Protease Inhibitors

The piperidine scaffold has also been incorporated as a P2-ligand in the design of HIV-1 protease inhibitors. nih.govnih.gov In a structure-based design approach, a series of inhibitors were synthesized containing diverse piperidine analogues at the P2 position. nih.gov A compound featuring an (R)-piperidine-3-carboxamide as the P2-ligand showed the most effective inhibitory activity with an IC50 value of 3.61 nM. nih.gov This demonstrates the value of the constrained cyclic structure of piperidine in positioning key functional groups for optimal interaction with the enzyme's active site. nih.gov

Other Enzyme Inhibitors

The versatility of the aminopiperidine scaffold extends to other enzyme targets. For instance, 4-aminopiperidine (B84694) derivatives have been used to create covalent inhibitors of the SMYD3 methyltransferase, a potential target in cancer therapy. uniba.it While this example uses a 4-substituted piperidine, it underscores the general utility of the piperidine core in designing enzyme inhibitors.

| Enzyme Target | Inhibitor Class/Example | Role of Piperidine Scaffold | Reported Activity (IC50) |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | 3-Methyl-3,7-dihydro-purine-2,6-dione derivatives nih.gov | Features an 8-(3-(R)-aminopiperidin-1-yl) group for interaction with the active site. nih.gov | 36 nM nih.gov |

| HIV-1 Protease | Cyclopropyl-containing PIs nih.gov | Incorporates (R)-piperidine-3-carboxamide as a P2-ligand. nih.gov | 3.61 nM nih.gov |

| SMYD3 Methyltransferase | 4-Aminopiperidine-based covalent inhibitors uniba.it | Provides a core scaffold for attaching a reactive warhead for covalent bonding. uniba.it | Attenuated cancer cell proliferation in low micromolar range. uniba.it |

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The rigid, cyclic nature of the piperidine ring makes it an excellent scaffold for creating constrained peptidomimetics.

The (R)-piperidine structure derived from this compound can be used to mimic the backbone conformations of specific amino acid residues or peptide turns. This is particularly evident in the field of DPP-IV inhibitors, where many compounds are peptidomimetic in nature, designed to resemble the dipeptide substrates of the enzyme. mdpi.com For example, cyanopyrrolidines, which are structurally related to cyanopiperidines, are a well-known class of peptidomimetic DPP-IV inhibitors that mimic proline-containing substrates. mdpi.com

In the synthesis of such molecules, the piperidine ring serves as a conformational constraint, locking the molecule into a specific three-dimensional shape that is recognized by the target enzyme or receptor. nih.gov By incorporating the (R)-piperidine-3-amine or carboxylic acid moiety into a larger molecule, chemists can create structures that present key pharmacophoric groups in a spatially defined manner, similar to how they are presented in a natural peptide. This strategy allows for the imitation of a peptide's biological effect while overcoming the inherent limitations of using natural peptides as drugs. nih.gov

Advanced Spectroscopic and Chromatographic Analysis of Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for determining the structure of (R)-benzyl 3-cyanopiperidine-1-carboxylate. While a fully assigned spectrum for this specific molecule is not widely published, a detailed analysis can be predicted based on its constituent functional groups and data from analogous structures.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons. The expected signals for this compound would appear in distinct regions. The five protons of the benzyl (B1604629) group's phenyl ring are expected to resonate in the aromatic region, typically between δ 7.30 and 7.40 ppm. The two benzylic protons (-O-CH₂-Ph) would likely appear as a singlet around δ 5.15 ppm. The protons on the piperidine (B6355638) ring would exhibit more complex signals due to conformational effects and spin-spin coupling, appearing in the δ 1.70-4.00 ppm range. The proton at the chiral center (C3), being adjacent to the electron-withdrawing cyano group, would be shifted downfield relative to other ring protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this compound, distinct signals are expected for the carbamate (B1207046) carbonyl, the benzyl group, the piperidine ring, and the nitrile carbon. The carbamate carbonyl carbon (N-COO-) is typically observed around δ 155 ppm. The carbons of the phenyl ring would appear in the δ 127-136 ppm range. The benzylic carbon (-O-C H₂-Ph) is expected around δ 67 ppm. The piperidine ring carbons would resonate further upfield, while the carbon of the cyano group (-CN) typically appears around δ 118-120 ppm.

The table below outlines the predicted chemical shifts for the key nuclei in this compound, based on analyses of similar structures such as N-Boc-3-cyanopiperidine and various benzyl carbamates.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl (C₆H₅) | ~7.35 (m, 5H) | ~127-129 (Ar-CH), ~136 (Ar-C) |

| Benzylic (O-CH₂-Ph) | ~5.15 (s, 2H) | ~67 |

| Carbamate (N-C=O) | - | ~155 |

| Piperidine Ring (CH, CH₂) | ~1.70 - 4.00 (m) | ~25 - 50 |

| Cyano (C≡N) | - | ~119 |

For unambiguous assignment of all proton and carbon signals, especially within the complex piperidine ring system, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show cross-peaks connecting all the neighboring protons within the piperidine ring, allowing for a sequential "walk" around the ring to assign each proton's position relative to others.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal of the piperidine ring and the benzyl group to its corresponding carbon atom, confirming the assignments from the 1D spectra.

Together, these 2D methods provide a powerful and conclusive means of verifying the covalent structure of the synthesized molecule, ensuring that the desired connectivity has been achieved.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with extremely high precision, which in turn allows for the confident determination of its elemental formula. The molecular formula of this compound is C₁₄H₁₆N₂O₂.

The theoretical monoisotopic mass for this formula is 244.121177757 Da nih.gov. An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm). For example, observing a protonated molecular ion [M+H]⁺ at m/z 245.1286 would strongly support the elemental composition of C₁₄H₁₆N₂O₂. This level of accuracy is crucial for distinguishing the target compound from other potential isomers or byproducts with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is exceptionally useful for monitoring the progress of a chemical reaction in real-time.

In the synthesis of this compound, small aliquots of the reaction mixture can be periodically injected into an LC-MS system. The chromatogram would show peaks corresponding to the starting materials, intermediates, and the final product, each with a characteristic retention time. The mass spectrometer provides confirmation of the identity of each peak by measuring its mass. For instance, during the reaction, one would monitor the depletion of the starting material peak and the concurrent appearance and growth of a new peak. The mass spectrum of this new peak would be checked for the expected m/z value of the protonated product ([M+H]⁺ ≈ 245.1), confirming the formation of this compound nih.govresearchgate.net. This allows for precise determination of reaction completion and can help identify the formation of any side products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is used to assess both the chemical and stereochemical purity of this compound.

For routine purity analysis, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The compound is detected as it elutes from the column, commonly by a UV detector, and its purity is calculated based on the relative area of its peak compared to the total area of all observed peaks.

Crucially, for a chiral compound, standard HPLC cannot distinguish between enantiomers. To determine the enantiomeric purity or enantiomeric excess (ee) of the (R)-enantiomer, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times nih.gov. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for this purpose nih.govnih.gov. The separation is typically achieved using a nonpolar mobile phase, such as a mixture of hexane (B92381) and an alcohol like isopropanol. By comparing the peak areas of the two enantiomers, the ee of the desired (R)-isomer can be accurately quantified.

Typical HPLC Conditions for Analysis of this compound

| Analysis Type | Stationary Phase (Column) | Typical Mobile Phase | Detection |

|---|---|---|---|

| Chemical Purity | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV (e.g., at 220 nm) |

| Enantiomeric Purity (ee%) | Chiral Stationary Phase (e.g., Cellulose-based) | Hexane/Isopropanol | UV (e.g., at 220 nm) |

Chiral HPLC for Enantiomeric Excess and Purity Determination

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica (B1680970) support, are commonly employed for the separation of a wide range of chiral molecules, including piperidine derivatives.

For the analysis of this compound, a normal-phase Chiral HPLC method would typically be developed. The separation is influenced by the interactions between the analyte and the chiral stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The nitrile and carbamate functional groups, along with the stereocenter of the molecule, play a significant role in these chiral recognition mechanisms.

A typical analysis would involve dissolving a small sample of the compound in the mobile phase and injecting it into the HPLC system. The chromatogram would show two distinct peaks corresponding to the (R) and (S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time (R)-enantiomer | ~ 8.5 min |

| Expected Retention Time (S)-enantiomer | ~ 10.2 min |

Preparative HPLC for Purification of Enantiomers

While analytical Chiral HPLC is used for quantification, preparative Chiral HPLC is employed for the isolation and purification of larger quantities of a specific enantiomer. This technique operates on the same principles as its analytical counterpart but utilizes larger columns and higher flow rates to handle greater sample loads.

In the synthesis of enantiomerically pure this compound, preparative HPLC can be a crucial step to separate the desired (R)-enantiomer from any residual (S)-enantiomer, thereby achieving high enantiomeric purity. The fractions corresponding to each separated enantiomer are collected as they elute from the column. The solvent is then evaporated to yield the purified enantiomer.

The development of a preparative HPLC method often begins with the optimization of the separation on an analytical scale. Once the ideal conditions are identified, the method is scaled up for preparative purposes. Due to the larger scale, solvent consumption and the cost of the chiral stationary phase are important considerations in preparative chromatography.

Other Spectroscopic and Chromatographic Techniques

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural features in this compound.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional groups:

Nitrile (C≡N) group: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹. The presence of this peak is a clear indicator of the cyano group.

Carbamate (C=O) group: A strong, sharp absorption band will appear in the carbonyl region, typically between 1720-1700 cm⁻¹. This is due to the stretching vibration of the carbonyl group within the benzyl carbamate moiety.

Aromatic C-H bonds: Absorption bands for the stretching of C-H bonds in the benzene (B151609) ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H bonds: The piperidine ring's aliphatic C-H bonds will show stretching vibrations in the 3000-2850 cm⁻¹ region.

C-O bond: The C-O bond of the carbamate will have a stretching vibration in the fingerprint region, typically around 1250-1000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2250 | Medium, Sharp |

| Carbamate (C=O) | 1710 | Strong, Sharp |

| Aromatic C-H | 3050 | Medium |

| Aliphatic C-H | 2950 | Medium |

| C-O (Carbamate) | 1230 | Strong |

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the adsorbent.

For a hypothetical synthesis, one might spot the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself on the TLC plate. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.org The relative positions of the spots (Rf values) provide information about the polarity of the compounds. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine. rsc.org

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis of enantiomerically pure piperidines is a significant focus in modern organic chemistry. nih.gov Future research will likely concentrate on the development of more efficient and highly enantioselective catalytic systems. While rhodium-based catalysts have shown success in the asymmetric synthesis of 3-substituted piperidines, there is a continuous drive to explore other transition metals and novel ligand designs to improve reaction yields and enantioselectivities. nih.gov The goal is to develop catalytic processes that are not only highly selective but also more cost-effective and environmentally benign.

Researchers are investigating intricate catalyst-substrate interactions to achieve precise stereochemical control. nih.gov This includes the design of chiral ligands that can create a highly specific chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The development of catalytic systems that can tolerate a wide range of functional groups will also be a key area of research, allowing for the synthesis of a more diverse array of (R)-Benzyl 3-cyanopiperidine-1-carboxylate derivatives.

Integration with Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry is emerging as a powerful technology in pharmaceutical manufacturing, offering improved safety, scalability, and efficiency compared to traditional batch processes. researchgate.netmdpi.com The integration of continuous flow systems for the synthesis of this compound and its derivatives holds significant promise. organic-chemistry.orgnih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net

Automated synthesis platforms, combined with continuous flow technology, can accelerate the discovery and optimization of new reaction pathways. researchgate.net These systems can perform numerous reactions in parallel, enabling high-throughput screening of catalysts, reagents, and reaction conditions. This automated approach will be instrumental in rapidly identifying optimal conditions for the synthesis of this compound, reducing development time and costs. researchgate.net

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Challenging | Straightforward |

| Safety | Higher risk with exothermic reactions | Improved heat and mass transfer, smaller reaction volumes enhance safety |

| Reproducibility | Can be variable | High |

| Process Control | Limited | Precise control over parameters |

| Footprint | Large | Compact |

Exploration of Bio-catalytic Approaches for Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net The use of enzymes, such as transaminases, reductases, and oxidases, for the stereoselective synthesis of chiral piperidines is a rapidly growing field. nih.govresearchgate.net Future research will focus on the discovery and engineering of novel enzymes that can catalyze the synthesis of this compound with high enantiopurity. mdpi.com

Advanced Computational Design of Reaction Pathways and Molecular Targets

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and development. nih.gov Advanced computational methods can be used to design and optimize synthetic pathways for this compound. nih.gov Retrosynthesis software can predict potential synthetic routes, while quantum mechanical calculations can be used to study reaction mechanisms and predict the stereochemical outcome of a reaction.

Furthermore, computational tools can be employed to design novel molecular targets and to predict the biological activity of this compound derivatives. nih.gov By understanding the interactions between a molecule and its biological target at the atomic level, researchers can design more potent and selective drug candidates. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Applications in Advanced Materials and Supramolecular Chemistry

While the primary application of chiral piperidines has been in medicinal chemistry, there is growing interest in their use in advanced materials and supramolecular chemistry. researchgate.net The rigid, chiral scaffold of this compound makes it an attractive building block for the construction of complex, three-dimensional structures.

Future research may explore the incorporation of this chiral piperidine (B6355638) into polymers, metal-organic frameworks (MOFs), and other functional materials. The chirality of the piperidine unit could be used to induce chirality in the resulting material, leading to applications in areas such as asymmetric catalysis, chiral separations, and nonlinear optics. In supramolecular chemistry, the ability of the piperidine nitrogen to participate in hydrogen bonding and coordination chemistry could be exploited to create novel self-assembling systems with interesting properties and functions. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-Benzyl 3-cyanopiperidine-1-carboxylate?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Protection : Use benzyl chloroformate to protect the piperidine nitrogen.

Functionalization : Introduce the cyano group at the 3-position via cyanide substitution (e.g., KCN/NaCN in DMF) or Pd-catalyzed cyanation.

Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer.

- Key Reagents : Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, triethylamine (TEA) as a base .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using flash chromatography.

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- NMR (¹H/¹³C): Confirm regiochemistry and enantiopurity (e.g., chiral shift reagents).

- HPLC : Assess purity (>98%) and enantiomeric excess (chiral columns).

- X-ray Crystallography : Resolve absolute stereochemistry using SHELX programs for structure refinement .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS).

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical goggles .

- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, flush with water (10–15 min) .

- Toxicity Note : Contradictory data exist; some SDSs report no known hazards, while others caution uninvestigated toxicology . Always assume acute toxicity and use fume hoods.

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence biological activity?

- Mechanistic Insight : The (R)-configuration enhances binding affinity to enzymes/receptors due to spatial compatibility. For example:

- Compare (R) vs. (S)-enantiomers in receptor assays (e.g., IC₅₀ values for kinase inhibition).

- Fluorine or cyano substituents at the 3-position alter electron density, impacting π-π stacking or hydrogen bonding .

- Case Study : Fluorinated analogs (e.g., (R)-3-fluoro derivatives) show 10-fold higher selectivity for GABA receptors vs. non-fluorinated versions .

Q. What strategies optimize yield in large-scale synthesis?

- Process Chemistry :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyanation) .

- Catalysis : Use Pd-Xantphos complexes for efficient C–CN bond formation (TON > 500) .

Q. How can researchers resolve contradictions in reported toxicity data?

- Approach :

In Silico Prediction : Use tools like ProTox-II to model acute oral toxicity.

In Vitro Assays : Conduct Ames tests (mutagenicity) and HepG2 cell viability assays.

Comparative Analysis : Cross-reference SDSs (e.g., Combi-Blocks vs. Thermo Scientific) and prioritize studies with GLP compliance .

- Case Example : Benzyl 4-aminopiperidine-1-carboxylate shows LD₅₀ > 2000 mg/kg in rodents, but analogs with cyano groups may exhibit higher toxicity .

Comparative Analysis of Piperidine Derivatives

Key Notes for Experimental Design

- Crystallography : Use SHELXL for refining high-resolution structures; twin refinement may be needed for macromolecular complexes .

- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track cyanide incorporation.

- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.